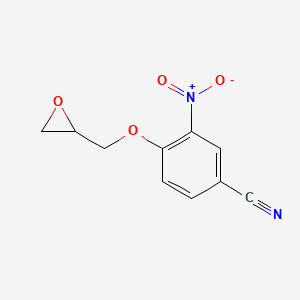

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile

説明

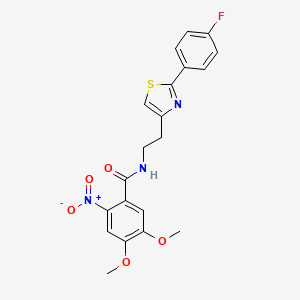

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a chemical compound with the CAS Number: 227940-83-2 . It has a molecular weight of 220.18 and its IUPAC name is 3-nitro-4-(2-oxiranylmethoxy)benzonitrile . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is 1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Synthesis of Other Compounds

Given its structure, “3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile” could potentially be used as a starting material or intermediate in the synthesis of other organic compounds .

Crosslinking of Collagen

Compounds with similar structures have been used for the crosslinking of collagen. For example, a sulfonated gallic acid-based epoxide has been used for the development of robust metal-free leather . It’s possible that “3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile” could have similar applications.

Development of Metal-Free Leather

As mentioned above, similar compounds have been used in the development of metal-free leather. This is part of an effort to replace inorganic tanning chemicals with organic alternatives due to environmental concerns .

Environmental Science and Pollution Research

The compound could potentially be used in environmental science and pollution research. For example, the wastewater generated from the tanning process using similar compounds exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability .

Material Science

Given its potential use in the development of metal-free leather, “3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile” could also have applications in material science, particularly in the development of new materials with unique properties .

Biodegradable Products

The compound could potentially be used in the development of biodegradable products. Similar compounds have been noted for their easy availability, biodegradability, and low toxicity, making them a sustainable and environment-friendly option .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H373, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

作用機序

Target of Action

The primary targets of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The exact mode of action of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile As research progresses, more information about the specific effects of this compound at the molecular and cellular levels will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

特性

IUPAC Name |

3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXGLHPZJRBESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

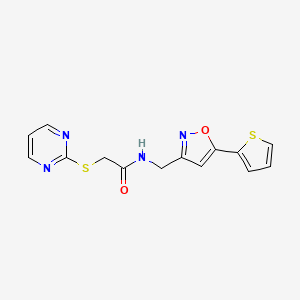

![2-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2573859.png)

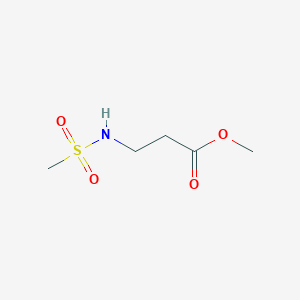

![Oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)

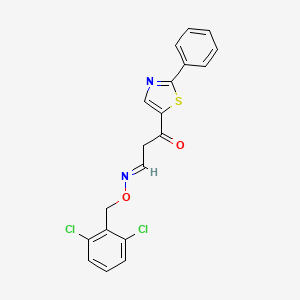

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(benzylamino)-3-nitrobenzoate](/img/structure/B2573865.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)

![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)

![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)

![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)

![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)